molecular formula C12H13NO5S B1141671 Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide CAS No. 113913-36-3

Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide

Cat. No. B1141671
CAS RN: 113913-36-3
M. Wt: 283.298
InChI Key: QWTNANUGXZEPFQ-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide, also known as Piroxicam EP Impurity K, is a useful building block in the synthesis of various pharmaceuticals . It is also an impurity found in meloxicam .


Molecular Structure Analysis

The molecular formula of this compound is C12H13NO5S, and its molecular weight is 283.30 . For a detailed molecular structure, please refer to specialized chemical databases or resources.


Chemical Reactions Analysis

Specific chemical reactions involving this compound are not detailed in the search results. It is used as a building block in the synthesis of various pharmaceuticals , suggesting it can participate in various organic reactions.


Physical And Chemical Properties Analysis

This compound appears as a white to off-white solid . It has a melting point of 140-144 °C . Its solubility is slight in dichloromethane, DMSO, and methanol . The predicted boiling point is 448.1±55.0 °C, and the predicted density is 1.458±0.06 g/cm3 .

Scientific Research Applications

Antimicrobial Activity

The 1,2,4-benzothiadiazine-1,1-dioxide derivatives, which include Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide, have been reported to possess antimicrobial activity .

Antiviral Activity

These compounds also exhibit antiviral properties, making them valuable in the development of new antiviral drugs .

Antihypertensive Properties

1,2,4-benzothiadiazine-1,1-dioxide derivatives are known for their antihypertensive effects. They could potentially be used in the treatment of high blood pressure .

Antidiabetic Activity

These compounds have been found to have antidiabetic properties, which could be beneficial in the management of diabetes .

Anticancer Properties

The anticancer properties of 1,2,4-benzothiadiazine-1,1-dioxide derivatives make them a promising area of research in the development of new cancer treatments .

AMPA Receptor Modulation

These compounds have been found to be significant activators of AMPA receptors . This could have potential implications in the treatment of neurological disorders.

KATP Channel Activation

1,2,4-benzothiadiazine-1,1-dioxide derivatives have been found to be activators of KATP channels . This could have potential therapeutic applications in various diseases.

Potential Anti-Infective Agent

While not directly related to Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide, it’s worth noting that similar compounds have shown potential as anti-infective agents in human microbial infections .

Safety and Hazards

This compound has low toxicity by ingestion and inhalation . It is classified as Acute Tox. 3 Inhalation, indicating it may be harmful if inhaled . Proper safety measures should be taken while handling this compound.

Future Directions

As a building block in the synthesis of various pharmaceuticals , this compound has potential applications in drug development. Its role as an impurity in Meloxicam also suggests it could be relevant in the quality control and manufacturing processes of this drug .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide involves the condensation of 2-aminothiophenol with ethyl acetoacetate, followed by cyclization and oxidation steps.", "Starting Materials": [ "2-aminothiophenol", "ethyl acetoacetate", "sodium ethoxide", "acetic acid", "hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 2-aminothiophenol (1.0 eq) in ethanol and add ethyl acetoacetate (1.2 eq) and sodium ethoxide (1.2 eq). Heat the mixture under reflux for 4 hours.", "Step 2: Cool the reaction mixture and add acetic acid to adjust the pH to 4-5. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 3: Cyclize the product by heating it with concentrated sulfuric acid for 2 hours.", "Step 4: Cool the reaction mixture and add water to precipitate the product. Filter and wash with water.", "Step 5: Oxidize the product by adding hydrogen peroxide (1.2 eq) and heating under reflux for 4 hours.", "Step 6: Cool the reaction mixture and extract the product with ethyl acetate. Dry over anhydrous sodium sulfate and evaporate the solvent to obtain the final product, Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide." ] }

CAS RN

113913-36-3

Product Name

Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide

Molecular Formula

C12H13NO5S

Molecular Weight

283.298

IUPAC Name

ethyl 4-hydroxy-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxylate

InChI

InChI=1S/C12H13NO5S/c1-3-18-12(15)10-11(14)8-6-4-5-7-9(8)19(16,17)13(10)2/h4-7,14H,3H2,1-2H3

InChI Key

QWTNANUGXZEPFQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S(=O)(=O)N1C)O

Origin of Product

United States

Q & A

Q1: What is the role of Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide in the synthesis of Meloxicam?

A1: Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide serves as a crucial intermediate in the synthesis of Meloxicam []. This compound is synthesized from a starting material of saccharin sodium, which undergoes a series of reactions including ring enlargement and N-methylation. The final step involves reacting Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide with 2-amino-5-methylthiazole, resulting in the formation of Meloxicam [].

Q2: Can you describe the synthesis process of Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide in more detail?

A2: The synthesis of Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is a multi-step process. It begins with the condensation of saccharin sodium with ethyl chloroacetate, yielding ethyl 3-oxo-1,2-benzoisothiazoline-2-acetate 1,1-dioxide. This intermediate then undergoes a one-pot reaction involving ring enlargement and N-methylation, ultimately forming Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide []. This efficient synthetic route contributes to a 53% overall yield of Meloxicam.

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